molecular formula C7H15NO B13153310 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol

1-(2-Aminoethyl)-2-methylcyclobutan-1-ol

Cat. No.: B13153310
M. Wt: 129.20 g/mol
InChI Key: GGUXSUGSNTVHKP-UHFFFAOYSA-N
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Description

Contextualization of Substituted Cyclobutane (B1203170) Derivatives in Modern Organic Synthesis

Substituted cyclobutane derivatives are valuable and versatile building blocks in modern organic synthesis. lifechemicals.com The high ring strain of the four-membered carbocycle, with a strain energy of approximately 26.3 kcal/mol, makes these compounds predisposed to undergo selective ring-opening and rearrangement reactions, providing access to more complex acyclic and cyclic structures. nih.gov This reactivity is a powerful tool for synthetic chemists.

In medicinal chemistry, the cyclobutane ring is increasingly utilized to impart favorable pharmacological properties. nih.govru.nl Its rigid and puckered three-dimensional structure can act as a conformationally restricted isostere for more flexible alkyl chains or planar aromatic rings. researchgate.netru.nl This conformational locking can enhance binding affinity to biological targets and improve metabolic stability. ru.nl Consequently, cyclobutane rings are found in several marketed drugs and numerous clinical candidates, where they serve to orient key pharmacophore groups, reduce planarity, and fill hydrophobic pockets. lifechemicals.comnih.gov The synthesis of these derivatives has advanced significantly, with methods such as photochemical [2+2] cycloadditions, thermal cycloadditions, and C–H functionalization strategies enabling the stereocontrolled preparation of highly functionalized cyclobutanes. nih.govacs.org

Significance of Functionalized Amino Alcohols as Key Intermediates and Scaffolds in Chemical Research

Functionalized amino alcohols are a cornerstone of synthetic and medicinal chemistry. This structural motif is present in a vast array of natural products and pharmaceuticals, contributing significantly to their biological activity. As bifunctional molecules containing both a nucleophilic amino group and a hydroxyl group, they are pivotal intermediates in the synthesis of a wide range of more complex molecules, including peptides, alkaloids, and other heterocyclic systems.

Chiral amino alcohols are particularly prized as building blocks for asymmetric synthesis. They can be readily prepared from the chiral pool (e.g., amino acids) and are extensively used as chiral ligands for metal-catalyzed reactions or as chiral auxiliaries to control the stereochemistry of chemical transformations. The ability to introduce stereocenters in a controlled manner is fundamental to the development of enantiomerically pure pharmaceuticals, where different enantiomers can have vastly different biological effects.

Overview of Current Research Trends Pertaining to Cyclobutanol (B46151) and Aminoethyl Moieties

Current research involving the cyclobutanol moiety is heavily influenced by its growing importance in drug discovery. researchgate.netru.nl There is a strong focus on developing novel and efficient synthetic methodologies to access structurally diverse cyclobutanol derivatives. High-pressure [2+2] cycloaddition reactions, for example, are being explored to synthesize libraries of cyclobutanols for screening in drug development programs. researchgate.netru.nl Furthermore, advanced strategies such as C–H functionalization are being applied to create complex cyclobutane structures from simple precursors, highlighting a trend towards atom economy and synthetic efficiency. acs.org

The aminoethyl moiety is a common feature in the design of functional scaffolds for both medicinal and materials science applications. royalsocietypublishing.orgnih.gov In drug design, it often serves as a flexible linker to connect a pharmacophore to a larger scaffold or as a basic handle to improve aqueous solubility and pharmacokinetic properties. In materials science, surfaces functionalized with aminoethyl groups are used to attach bioactive molecules or to modify the surface properties of polymers and other materials. royalsocietypublishing.orgresearchgate.net Research in this area focuses on creating well-defined molecular scaffolds where the placement and reactivity of the aminoethyl group can be precisely controlled to achieve a desired function. mdpi.com

Academic Rationale and Research Objectives for Investigating 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol

The academic rationale for a focused investigation of this compound is compelling, as it uniquely merges the advantageous properties of both cyclobutane and amino alcohol motifs into a single, highly functionalized molecule. The compound presents a novel three-dimensional scaffold where the relative orientation of the hydroxyl, amino, and methyl groups is fixed by the rigid cyclobutane ring. This distinct spatial arrangement is of great interest for applications in medicinal chemistry, where precise positioning of functional groups is critical for molecular recognition and biological activity. nih.gov The inherent ring strain of the cyclobutane core also offers a reactive handle for synthetic transformations not available to analogous acyclic or larger-ring systems.

Based on this rationale, the primary research objectives for investigating this compound are:

Development of Stereoselective Synthetic Routes: A crucial first step is to establish efficient and stereocontrolled methods for the synthesis of this compound. This would involve creating methodologies that allow for selective access to each of its possible stereoisomers to enable a thorough investigation of their properties.

Exploration of Chemical Reactivity: A detailed study of the compound's reactivity is necessary. This includes exploring reactions of the amino and hydroxyl groups, as well as investigating strain-releasing ring-opening and rearrangement reactions of the cyclobutane core to synthesize novel molecular frameworks.

Evaluation as a Chiral Ligand: The chiral variants of the compound could serve as novel ligands in asymmetric catalysis. Research would focus on synthesizing the corresponding metal complexes and evaluating their efficacy in promoting enantioselective transformations.

Application as a Bioactive Scaffold: A key objective is to use the molecule as a starting point for the synthesis of new derivatives for biological screening. By modifying the amino and hydroxyl groups, libraries of new compounds can be generated and tested for potential therapeutic applications, leveraging the cyclobutane ring to enhance drug-like properties. lifechemicals.comru.nl

Data Tables

Table 1: Chemical Identifiers and Computed Properties of this compound

Note: Experimental data for this specific compound is not widely available in published literature. The properties listed below are based on chemical structure calculations.

Identifier/PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Canonical SMILES CC1CCC1(C(C)N)O
InChI Key (Predicted)
CAS Number Not assigned
Monoisotopic Mass 129.115364 g/mol
Topological Polar Surface Area 46.25 Ų (Predicted)
Complexity 114 (Predicted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-(2-aminoethyl)-2-methylcyclobutan-1-ol

InChI

InChI=1S/C7H15NO/c1-6-2-3-7(6,9)4-5-8/h6,9H,2-5,8H2,1H3

InChI Key

GGUXSUGSNTVHKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(CCN)O

Origin of Product

United States

Retrosynthetic Analysis and Strategic Design for the Synthesis of 1 2 Aminoethyl 2 Methylcyclobutan 1 Ol

Fundamental Disconnection Approaches for the Cyclobutane (B1203170) Ring System

The construction of the strained four-membered cyclobutane ring is a key challenge in the synthesis of the target molecule. Several fundamental disconnection approaches can be considered, primarily revolving around cycloaddition reactions and ring-expansion strategies.

[2+2] Cycloaddition: This is one of the most common methods for forming cyclobutane rings. umich.edustackexchange.com In a retrosynthetic sense, this involves disconnecting the cyclobutane into two alkene components. For the target molecule, this could involve the cycloaddition of a methyl-substituted alkene with a suitable ketene (B1206846) equivalent or a photo-activated alkene.

Photochemical [2+2] Cycloaddition: This approach involves the irradiation of two olefinic compounds to induce a cycloaddition reaction. The regiochemistry and stereochemistry of these reactions can sometimes be challenging to control.

Ketene Cycloaddition: The reaction of a ketene with an alkene is a powerful method for the synthesis of cyclobutanones. nih.gov This approach is often thermally allowed and can exhibit good regioselectivity. The resulting cyclobutanone (B123998) is a versatile intermediate that allows for the introduction of the tertiary alcohol functionality.

Ring-Opening of Bicyclobutanes: Another strategy involves the ring-opening of highly strained bicyclo[1.1.0]butane precursors. These reactions can be promoted by various reagents and offer a pathway to functionalized cyclobutanes. gold-chemistry.org

Ring Expansion Reactions: It is also conceivable to construct the cyclobutane ring through the expansion of a cyclopropane (B1198618) precursor, although this is a less common primary strategy for simple cyclobutanes.

Disconnection StrategyKey PrecursorsAdvantagesChallenges
Photochemical [2+2] CycloadditionTwo alkene fragmentsDirect formation of the C4 ringOften leads to mixtures of regio- and stereoisomers
Ketene [2+2] CycloadditionAlkene and keteneForms a cyclobutanone intermediate, useful for further functionalizationKetenes can be reactive and require careful handling
Ring-Opening of BicyclobutanesBicyclo[1.1.0]butane derivativeAccess to functionalized cyclobutanesSynthesis of the bicyclobutane precursor can be complex

Strategic Incorporation and Functional Group Interconversions of the Aminoethyl Moiety

The introduction of the 2-aminoethyl side chain requires careful planning, often involving the use of a protected nitrogen functionality or a precursor group that can be converted to the amine at a later stage.

A direct introduction of a 2-aminoethyl group can be challenging due to the nucleophilic nature of the amino group, which can interfere with many synthetic transformations. Therefore, a more strategic approach involves the introduction of a masked amino group or a functional group that can be readily converted to an amine.

Functional Group Interconversion (FGI): A common strategy is to introduce a two-carbon unit with a functional group that can be transformed into an amine. Potential precursor functionalities include:

Nitrile (CN): A nitrile group can be introduced and subsequently reduced to a primary amine. For instance, a Williamson ether synthesis followed by displacement with cyanide and then reduction would install the aminoethyl group.

Azide (B81097) (N3): An azide can be introduced via nucleophilic substitution and then reduced to the amine.

Nitro (NO2): A nitro group can be introduced and reduced, though this is less common for an ethyl side chain.

Protecting Groups: To prevent the amino group from undergoing unwanted side reactions, it can be protected. Common amine protecting groups include:

Carbamates: such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are widely used due to their stability and ease of removal under specific conditions.

Phthalimide (B116566): This protecting group can be introduced via the Gabriel synthesis and removed by hydrazinolysis.

A plausible retrosynthetic disconnection for the aminoethyl moiety would involve a precursor with a protected amine or a functional group amenable to conversion to an amine. For example, a 2-(N-Boc-amino)ethyl group could be introduced via a Grignard reagent derived from a protected 2-bromoethylamine.

Management of the Tertiary Alcohol Functionality and its Stereochemical Implications

The tertiary alcohol at the C1 position is a key structural feature. Retrosynthetically, this functionality is most commonly disconnected to a ketone precursor, specifically a 2-methylcyclobutanone. The tertiary alcohol can then be formed through the nucleophilic addition of an appropriate carbon nucleophile to the carbonyl group.

Nucleophilic Addition to a Cyclobutanone: The addition of an organometallic reagent, such as a Grignard reagent (RMgX) or an organolithium reagent (RLi), to a 2-methylcyclobutanone is a straightforward method to construct the tertiary alcohol. In the context of the target molecule, the nucleophile would need to be a two-carbon unit that can be converted to the aminoethyl group, as discussed in the previous section. For example, the addition of a Grignard reagent derived from N,N-dibenzyl-2-bromoethylamine could be a viable option.

Stereochemical Implications: The nucleophilic addition to the prochiral carbonyl carbon of 2-methylcyclobutanone will generate a new stereocenter. The stereochemical outcome of this addition is influenced by the existing stereocenter at the C2 position (bearing the methyl group). The diastereoselectivity of the addition can often be predicted using established models of asymmetric induction:

Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The model posits that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the adjacent stereocenter. In the case of 2-methylcyclobutanone, the cyclobutane ring itself represents two of the substituents. The preferred conformation of the transition state will aim to minimize steric interactions, influencing the facial selectivity of the attack.

Chelation Control: If the nucleophile or the reaction conditions involve a chelating metal, and there is a chelating group on the cyclobutanone, the stereochemical outcome can be altered. Chelation can lock the conformation of the substrate, leading to a different facial selectivity compared to the Felkin-Anh model.

Stereochemical Considerations and Strategic Planning for Diastereoselective and Enantioselective Synthesis

The target molecule, 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol, possesses two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). A comprehensive synthetic strategy must address the control of both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

Diastereoselective Synthesis: As mentioned in the previous section, the nucleophilic addition to a 2-methylcyclobutanone intermediate will likely proceed with some level of diastereoselectivity. The degree of this selectivity will depend on the nature of the nucleophile and the reaction conditions. Careful optimization of these parameters will be crucial to favor the formation of the desired diastereomer.

Enantioselective Synthesis: To obtain a single enantiomer of the target molecule, an enantioselective strategy must be employed. Several approaches can be considered:

Asymmetric [2+2] Cycloaddition: The use of chiral catalysts or chiral auxiliaries in a [2+2] cycloaddition reaction can lead to the formation of an enantioenriched cyclobutane ring. This would establish the stereochemistry early in the synthesis.

Resolution of a Racemic Intermediate: A racemic mixture of a key intermediate, such as 2-methylcyclobutanone or a later-stage alcohol, could be resolved into its constituent enantiomers using chiral resolving agents or through enzymatic resolution.

Use of a Chiral Auxiliary: A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of a key reaction, such as the cyclobutane ring formation or the nucleophilic addition. The auxiliary can then be removed in a subsequent step.

Catalytic Asymmetric Synthesis: The use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction is a highly efficient approach. For example, a catalytic asymmetric reduction of a suitable precursor or a catalytic asymmetric addition to a prochiral cyclobutenone could be employed.

Sophisticated Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 1 2 Aminoethyl 2 Methylcyclobutan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol in solution. One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information about the chemical environment of each atom, while advanced two-dimensional techniques are necessary to piece together the full structural puzzle. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for establishing the bonding framework and spatial relationships within the molecule. youtube.comscience.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY spectra would establish the connectivity within the aminoethyl side chain and map the relationships between the protons on the cyclobutane (B1203170) ring. nih.govsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals based on their corresponding, more easily distinguished, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. sdsu.edu This technique is vital for connecting the aminoethyl side chain to the quaternary C1 carbon of the cyclobutane ring and for confirming the position of the methyl group relative to the other substituents. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close in space, providing critical insights into the molecule's three-dimensional structure and relative stereochemistry. researchgate.net For instance, NOESY correlations (or lack thereof) between the methyl group protons and the protons of the aminoethyl side chain would help to establish their cis or trans relationship on the cyclobutane ring.

Table 1: Expected 2D NMR Correlations for this compound
ExperimentCorrelating NucleiKey Structural Information Revealed
COSY¹H ↔ ¹H-CH₂-CH₂-NH₂ connectivity
  • Ring proton adjacencies
  • HSQC¹H ↔ ¹³C (1-bond)Direct C-H attachments
    HMBC¹H ↔ ¹³C (2-3 bonds)- Linkage of ethyl chain to C1
  • Position of -CH₃ on C2
  • NOESY¹H ↔ ¹H (through space)Relative stereochemistry of -CH₃ and -CH₂CH₂NH₂ groups

    Determining the enantiomeric purity and absolute configuration of a chiral molecule is a significant challenge. researchgate.net NMR spectroscopy, when used with chiral derivatizing agents (CDAs), provides a powerful solution. wikipedia.org A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the target molecule (the analyte) to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals. purechemistry.org

    For this compound, a CDA such as Mosher's acid chloride ((R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) could be used. wikipedia.org This reagent would react with the primary amine or the tertiary alcohol to form diastereomeric amides or esters, respectively. The ¹H or ¹⁹F NMR signals of the protons or fluorine atoms near the newly formed stereocenter will show different chemical shifts for each diastereomer, allowing for the quantification of enantiomeric excess. By systematically analyzing the chemical shift differences (Δδ) between the diastereomers, the absolute configuration can often be assigned based on established models for the specific CDA used. acs.org

    Vibrational Spectroscopy Methodologies (Infrared and Raman Spectroscopy) for Functional Group Analysis

    Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. youtube.com These methods are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.

    Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol, while medium peaks in the 3300-3500 cm⁻¹ range would correspond to the N-H stretching of the primary amine. youtube.com C-H stretching vibrations for the alkyl groups would appear around 2960-2850 cm⁻¹. youtube.com

    Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. youtube.com While IR is particularly sensitive to polar functional groups like O-H and N-H, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations. The C-C framework of the cyclobutane ring and the alkyl side chain would produce characteristic signals in the Raman spectrum. nih.gov

    Table 2: Characteristic Vibrational Frequencies for this compound
    Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
    Alcohol (-OH)O-H stretch3400-3200 (broad)Weak
    Primary Amine (-NH₂)N-H stretch3500-3300 (two sharp peaks)Moderate
    Alkyl (C-H)C-H stretch2960-2850 (strong)Strong
    Alcohol (C-O)C-O stretch1260-1050Moderate

    High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

    High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula C₇H₁₅NO for this compound.

    Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the molecule's fragmentation pathways. Under collision-induced dissociation, the protonated molecular ion will break apart in a predictable manner. For amino alcohols, common fragmentation patterns include the loss of water (H₂O) from the alcohol group and α-cleavage adjacent to the nitrogen atom of the amine. nih.govlibretexts.org Analysis of these fragments helps to confirm the connectivity of the molecular structure pieced together by NMR. nih.govlibretexts.org

    X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

    While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. researchgate.net This technique is considered the gold standard for determining the absolute configuration of chiral molecules. purechemistry.org By growing a suitable single crystal of an enantiomerically pure sample (or a derivative containing a heavy atom), its interaction with an X-ray beam produces a unique diffraction pattern. nih.gov Analysis of this pattern allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule and the unit cell. This provides definitive proof of the relative and absolute stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. nih.gov

    Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess Determination

    High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers and diastereomers and determining their purity. csfarmacie.czyakhak.org The CSP creates a chiral environment where the different stereoisomers interact with differing affinities, leading to different retention times. nih.gov

    For this compound, a CSP based on cyclodextrins or polysaccharide derivatives could be effective for separating its enantiomers. researchgate.net By running a racemic sample through the HPLC system, two distinct peaks corresponding to each enantiomer would be observed. The ratio of the areas under these peaks can be used to calculate the enantiomeric excess (ee) of a non-racemic sample with high accuracy. This technique is crucial for both analytical quantification and for preparative separation to obtain enantiomerically pure material for further study. yakhak.org

    Reactivity and Mechanistic Investigations of 1 2 Aminoethyl 2 Methylcyclobutan 1 Ol

    Cyclobutanol (B46151) Ring-Opening Reactions

    The significant strain energy of the cyclobutane (B1203170) ring is a primary driver for the reactivity of cyclobutanol derivatives. Cleavage of the ring can be initiated through various mechanisms, including acid- or base-catalysis, radical intermediates, or the application of thermal or photochemical energy. These reactions typically result in the formation of more stable, acyclic structures.

    Under acidic conditions, the tertiary hydroxyl group of 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol is readily protonated, converting it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation at the C1 position. This intermediate is highly susceptible to rearrangement to alleviate the inherent ring strain. The reaction proceeds via a C-C bond cleavage, leading to an expanded ring or a linear product.

    Two primary pathways for the rearrangement of the initial carbocation are plausible:

    Cleavage of the C1-C2 bond: This pathway leads to the formation of a resonance-stabilized acyl-stabilized carbocation, which upon hydration would yield a γ-keto alcohol.

    Cleavage of the C1-C4 bond: This pathway results in the formation of a cyclopentyl cation intermediate, which can subsequently be trapped by a nucleophile or undergo elimination to form a cyclopentene (B43876) derivative.

    The regioselectivity of the ring opening is influenced by the substitution pattern of the cyclobutanol. In the case of this compound, the cleavage is expected to favor the pathway that leads to the most stable carbocation intermediate. The presence of the methyl group at the C2 position can influence the migratory aptitude of the adjacent bonds.

    Table 1: Potential Products from Acid-Catalyzed Ring Opening

    Reaction Pathway Intermediate Potential Final Product
    C1-C2 Bond Cleavage Tertiary Carbocation, followed by rearrangement 4-Methyl-6-aminohexan-2-one

    Base-catalyzed ring-opening of cyclobutanols proceeds through the deprotonation of the hydroxyl group to form an alkoxide. rsc.org This is followed by a retro-aldol-type fragmentation, where the C1-C2 bond cleaves, and the electrons from the oxygen anion facilitate the formation of a ketone. masterorganicchemistry.com This process generates a carbanion, which is subsequently protonated by the solvent or during workup to yield the final product. rsc.orgmasterorganicchemistry.com

    For this compound, a strong base would deprotonate the tertiary alcohol. The resulting alkoxide would then undergo fragmentation, cleaving the C1-C2 bond to relieve ring strain and form an enolate. Protonation of this enolate would yield a γ-amino ketone. This reaction is generally less prone to complex rearrangements compared to its acid-catalyzed counterpart. youtube.com

    The ring opening of cyclobutanols can also be initiated by radical mechanisms. researchgate.net This process typically involves the generation of an alkoxy radical from the hydroxyl group, often through single-electron oxidation. nih.gov The highly reactive alkoxy radical then undergoes rapid β-scission, cleaving one of the C-C bonds of the cyclobutane ring to form a more stable open-chain carbon-centered radical. researchgate.netnih.gov

    In the case of this compound, an alkoxy radical generated at the C1 position would lead to the cleavage of the C1-C2 bond, resulting in a distonic radical cation where the radical is centered four atoms away from the newly formed ketone. This radical intermediate can then be trapped by various radical acceptors or participate in further intramolecular reactions. This method provides a pathway to γ-functionalized ketones under relatively mild conditions. researchgate.net

    Thermal or photochemical activation can provide the necessary energy to overcome the activation barrier for the cleavage of the cyclobutane ring. nih.gov Thermal reactions of cyclobutanols can induce a retro-[2+2] cycloaddition reaction, leading to the formation of an alkene and an enol, which would tautomerize to the corresponding ketone.

    Photochemical excitation can also lead to ring-opening. Upon absorption of UV light, the molecule can be promoted to an excited state where the C-C bonds of the strained ring are weakened, facilitating cleavage. The specific products would depend on the excited state's lifetime and the potential for intersystem crossing to triplet states. researchgate.net These transformations can sometimes offer different selectivity compared to acid- or base-catalyzed methods. nih.gov

    Reactions Involving the Tertiary Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)

    The tertiary hydroxyl group in this compound exhibits reactivity typical of tertiary alcohols, characterized by resistance to oxidation and susceptibility to substitution reactions under acidic conditions, often with steric hindrance being a significant factor. msu.edu

    Oxidation: Tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to oxidation by common oxidizing agents like chromic acid or PCC. Under harsh oxidative conditions (e.g., strong acid and heat), cleavage of adjacent carbon-carbon bonds can occur, leading to degradation of the molecule.

    Esterification: The formation of esters from tertiary alcohols, such as through reaction with acyl chlorides or acid anhydrides, is possible but often slow due to steric hindrance around the hydroxyl group. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct.

    Etherification: Ether synthesis can be challenging. The Williamson ether synthesis, which involves an alkoxide and an alkyl halide, is generally ineffective for tertiary alcohols due to the strong basicity of the tertiary alkoxide favoring elimination (E2) of the alkyl halide. Acid-catalyzed etherification with a primary alcohol is possible but must compete with the dehydration of the tertiary alcohol, which is often a major side reaction. quizlet.com

    Table 2: Summary of Reactivity at the Tertiary Hydroxyl Group

    Reaction Type Reagents Expected Outcome Key Considerations
    Oxidation KMnO₄, H₂CrO₄, PCC No reaction under mild conditions C-C bond cleavage under forcing conditions
    Esterification Acyl Chloride, Pyridine Forms a tertiary ester Steric hindrance may slow the reaction
    Etherification NaH, then R-X Elimination is the major pathway Ineffective due to E2 competition

    Reactivity of the Primary Amine Moiety (e.g., Acylation, Alkylation, Imine Formation, Condensation Reactions)

    The primary amino group on the ethyl side chain is a versatile nucleophilic center that undergoes a wide range of characteristic reactions. researchgate.net

    Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically fast and high-yielding.

    Alkylation: As a nucleophile, the primary amine can react with alkyl halides in an Sɴ2 reaction to yield secondary and tertiary amines. A significant drawback is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, as the product amines are often more nucleophilic than the starting amine.

    Imine Formation: In the presence of aldehydes or ketones, the primary amine can undergo a condensation reaction to form an imine (Schiff base). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the product.

    Condensation Reactions: The amine can participate in various condensation reactions with other electrophilic functional groups, forming a wide array of C-N bonds and enabling its incorporation into larger molecular frameworks.

    Intramolecular Cyclization and Annulation Pathways

    The structure of this compound, featuring a tertiary alcohol on the cyclobutane ring and a primary amine on the ethyl side chain, is primed for intramolecular reactions. The proximity of the nucleophilic amino group to the electrophilic carbon of the cyclobutanol, especially upon activation of the hydroxyl group, suggests that intramolecular cyclization is a highly probable reaction pathway.

    One of the most anticipated reactions for cyclobutanol derivatives is ring expansion, a process driven by the release of the significant strain energy of the four-membered ring (approximately 26 kcal/mol). In the case of this compound, acid-catalyzed dehydration of the tertiary alcohol would lead to a cyclobutyl cation. This intermediate is prone to rearrangement, where a C-C bond of the cyclobutane ring migrates to the cationic center, resulting in the expansion to a more stable five-membered cyclopentyl cation. The subsequent intramolecular trapping of this carbocation by the pendant amino group would lead to the formation of a nitrogen-containing bicyclic system, specifically a substituted azabicyclo-octane derivative.

    Alternatively, metal-catalyzed pathways could facilitate similar transformations under milder conditions. For instance, iron-catalyzed ring expansion of cyclobutanols has been shown to yield 1-pyrrolines in the presence of an external aminating agent. organic-chemistry.org By analogy, an intramolecular version of this reaction could be envisioned for this compound, potentially leading to a substituted piperidine (B6355638) derivative through a formal [4+2] annulation. In such a scenario, the reaction could proceed through the formation of an intermediate that undergoes an aminative ring expansion. organic-chemistry.org

    Another plausible pathway involves a radical-mediated process. The formation of a cyclobutoxy radical, through one-electron oxidation, can trigger the regioselective cleavage of a C-C bond of the cyclobutane ring. nih.gov The resulting γ-carbonyl radical could then be intercepted by the intramolecular amino group, leading to the formation of a cyclic amine.

    The outcomes of these potential intramolecular reactions are summarized in the table below, which presents hypothetical data for the described pathways.

    EntryCatalyst/ConditionsProposed Major ProductPlausible Yield (%)
    1H₂SO₄, heat2-Methyl-2-azaspiro[4.5]decane65
    2FeBr₃, mild heat3-(2-Methylcyclopentyl)piperidine72
    3Co(acac)₂, O₂1-(2-Aminoethyl)-2-methylcyclopentanecarboxamide55

    Stereochemical Outcomes and Regioselectivity of Transformations

    The stereochemistry of this compound, which contains two chiral centers, is expected to play a crucial role in dictating the stereochemical outcome of its transformations. The relative configuration of the methyl group and the aminoethyl-substituted carbon will influence the facial selectivity of the intramolecular attack of the amino group.

    In the context of the acid-catalyzed ring expansion, the migration of one of the C-C bonds of the cyclobutane ring would lead to a new stereocenter in the resulting cyclopentyl cation. The stereochemistry of this newly formed center would be influenced by the principle of anti-periplanar alignment of the migrating bond with the leaving group in the transition state. Consequently, the stereochemical information from the starting material could be transferred to the product, leading to a diastereoselective synthesis of the resulting heterocyclic compound.

    The regioselectivity of the ring expansion is another critical aspect. For an unsymmetrically substituted cyclobutanol like this compound, the cleavage of the C1-C2 or the C1-C4 bond would lead to different constitutional isomers. Generally, the migration of the more substituted carbon is favored, as this leads to a more stable carbocation intermediate. Therefore, the cleavage of the C1-C2 bond and migration of the C2 carbon is the more probable pathway.

    The table below illustrates the potential stereochemical and regiochemical outcomes for the ring expansion of a hypothetical single diastereomer of this compound.

    Starting DiastereomerMajor Regioisomeric ProductPredicted Diastereomeric Ratio (d.r.)
    (cis)-1-(2-Aminoethyl)-2-methylcyclobutan-1-ol(cis)-3-(2-Methylcyclopentyl)piperidine>95:5
    (trans)-1-(2-Aminoethyl)-2-methylcyclobutan-1-ol(trans)-3-(2-Methylcyclopentyl)piperidine>95:5

    Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

    To rigorously establish the mechanisms of the proposed intramolecular transformations of this compound, kinetic and isotopic labeling studies would be indispensable.

    Kinetic studies can provide crucial information about the rate-determining step of the reaction. For example, by monitoring the reaction rate at different concentrations of the starting material and any catalysts, the order of the reaction can be determined. A first-order dependence on the substrate in the acid-catalyzed ring expansion would be consistent with the formation of a carbocation in the rate-determining step.

    Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction. wikipedia.org For instance, synthesizing this compound with a deuterium (B1214612) label at the C2 position of the cyclobutane ring would allow for the determination of which C-C bond cleaves during the ring expansion. The position of the deuterium atom in the product would unambiguously reveal the migratory pathway.

    Furthermore, the kinetic isotope effect (KIE) can be measured by comparing the reaction rates of the isotopically labeled and unlabeled substrates. A significant primary KIE would be expected if a C-H bond to the labeled atom is broken in the rate-determining step. In the context of the proposed reactions, the absence of a primary KIE upon deuteration of the cyclobutane ring would support a mechanism where C-C bond cleavage is the rate-limiting step.

    The following table outlines a hypothetical experimental design for a mechanistic study using isotopic labeling.

    Labeled SubstrateProposed ReactionAnalytical TechniqueExpected Observation for Proposed Mechanism
    1-(2-Aminoethyl)-2-(methyl-d₃)cyclobutan-1-olAcid-catalyzed ring expansion¹H NMR, Mass SpectrometryDeuterium label on the methyl group of the cyclopentyl ring in the product
    1-(2-(Amino-d₂)-ethyl)-2-methylcyclobutan-1-olIron-catalyzed annulation¹H NMR, Mass SpectrometryDeuterium labels on the nitrogen atom of the piperidine ring in the product

    Computational and Theoretical Chemistry Studies of 1 2 Aminoethyl 2 Methylcyclobutan 1 Ol

    Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

    Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) are employed to solve the Schrödinger equation, providing insights into molecular structure, energy, and properties. ethz.ch For a molecule like 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol, DFT, particularly with functionals like B3LYP or ωB97X-D, combined with basis sets such as 6-31G(d) or larger, offers a balance of computational cost and accuracy for predicting its behavior. nih.govmdpi.com These calculations form the foundation for conformational analysis, electronic structure elucidation, and the prediction of spectroscopic data.

    Conformational Analysis and Energy Landscape Exploration

    The three-dimensional structure of this compound is complex due to the puckered nature of the cyclobutane (B1203170) ring and the rotational freedom of the aminoethyl side chain. nih.gov Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy differences between them.

    A systematic conformational search followed by geometry optimization using DFT would reveal the various low-energy conformers and their relative stabilities, as illustrated in the hypothetical data below.

    Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311+G(d,p) level of theory.

    ConformerDescriptionRelative Energy (kcal/mol)
    Conf-1 (Global Minimum)Puckered ring; Intramolecular H-bond (OH···NH2); equatorial-like substituents.0.00
    Conf-2Puckered ring; No H-bond; extended side-chain.1.85
    Conf-3Puckered ring; Axial-like methyl group.3.20
    Conf-4Near-planar ring transition state.5.50

    Electronic Structure and Bonding Analysis

    Understanding the electronic structure is key to predicting the molecule's reactivity. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into its nucleophilic and electrophilic sites. For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons, indicating these are the primary sites for nucleophilic attack. The LUMO would likely be distributed across the strained C-C bonds of the cyclobutane ring and the C-O and C-N antibonding orbitals.

    The molecular electrostatic potential (MEP) map would visually confirm this, showing regions of negative potential (red) around the electronegative N and O atoms and regions of positive potential (blue) around the hydrogen atoms of the amino and hydroxyl groups. This highlights their roles as hydrogen bond acceptors and donors, respectively.

    Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

    Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can aid in experimental structure verification.

    NMR Chemical Shifts: DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov Studies on cyclobutane derivatives show that the unique electronic environment of the strained ring significantly influences chemical shifts. nih.govresearchgate.net The predicted shifts for this compound would reflect the puckered geometry and the electronic effects of the substituents. For instance, the protons on the carbon bearing the hydroxyl group would be deshielded, while the methyl protons would appear in the typical aliphatic region.

    Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound Calculated using the GIAO-B3LYP/6-31G(d) method with a scaling factor.

    Carbon AtomPredicted Chemical Shift (ppm)
    C-OH (Quaternary)75-85
    C-CH₂-NH₂40-50
    C-CH₂-C(OH)45-55
    Ring CH₂20-30
    Ring CH-CH₃35-45
    CH₃15-25

    Vibrational Frequencies: The calculation of the Hessian matrix (the matrix of second derivatives of energy) yields harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. github.ioq-chem.com These calculated frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors. psu.edu For this molecule, characteristic frequencies would include O-H and N-H stretching vibrations (typically >3000 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O and C-N stretching in the fingerprint region (1000-1300 cm⁻¹).

    Reaction Mechanism Elucidation Through Transition State Analysis

    Computational chemistry is invaluable for exploring potential reaction pathways, identifying transition states, and determining reaction kinetics and thermodynamics. For this compound, a plausible reaction is the ring-opening of the strained cyclobutanol (B46151), which can be initiated thermally or by a catalyst. researchgate.netdntb.gov.ua

    Transition state (TS) analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes, while its energy determines the activation barrier of the reaction. nih.gov DFT calculations are widely used to optimize TS geometries and compute activation energies. nih.govacs.org

    Energy Barriers and Reaction Energetics

    By calculating the energies of the reactant (R), transition state (TS), and product (P), a reaction energy profile can be constructed. This profile reveals whether a reaction is kinetically feasible (low activation energy) and thermodynamically favorable (products are lower in energy than reactants). For a hypothetical acid-catalyzed ring-opening of this compound to form an unsaturated amino ketone, the energy profile would be calculated to understand the feasibility of the transformation. acs.orgnih.gov

    Table 3: Hypothetical Energy Profile for a Ring-Opening Reaction Calculated at the B3LYP/6-311+G(d,p) level, energies relative to the reactant.

    SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
    ReactantProtonated this compound0.0
    Transition State (TS)C-C bond cleavage+22.5
    IntermediateRing-opened carbocation+5.8
    ProductUnsaturated amino ketone-15.2

    Solvent Effects on Reaction Pathways

    Reactions are typically run in a solvent, which can dramatically influence reaction rates and mechanisms. rsc.org Computational models account for solvent effects using two main approaches: implicit (continuum) models, which treat the solvent as a continuous medium with a specific dielectric constant, and explicit models, where individual solvent molecules are included in the calculation. researchgate.net

    For a molecule with polar functional groups like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy compared to the gas phase or non-polar solvents. rsc.org For instance, in the hypothetical ring-opening reaction, a polar protic solvent like ethanol could stabilize the carbocation intermediate through hydrogen bonding, thereby accelerating the reaction rate. Computational studies can quantify this effect by calculating the reaction profile in different solvent models.

    Molecular Dynamics Simulations for Conformational Space Exploration

    Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules by simulating the atomic motions over time. For this compound, MD simulations can provide detailed insights into the dynamic behavior of the cyclobutane ring and its substituents, revealing the accessible conformations and the transitions between them.

    Due to the inherent ring strain, the cyclobutane moiety is not planar and exists in a puckered conformation. pharmacy180.commasterorganicchemistry.com This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered states. The presence of substituents, namely the 2-aminoethyl, 2-methyl, and 1-hydroxyl groups, significantly influences the conformational preferences of the cyclobutane ring. These substituents can adopt either axial or equatorial positions, leading to a variety of possible stereoisomers and conformers.

    MD simulations of substituted cyclobutane derivatives have shown that the conformational preference of the ring is modulated by the nature and position of the substituents. acs.orgfigshare.comnih.gov For this compound, the simulations would likely reveal a complex potential energy surface with several local minima corresponding to different stable conformations. The relative energies of these conformations would be determined by a combination of factors including steric hindrance between the substituents, intramolecular hydrogen bonding involving the hydroxyl and amino groups, and the inherent strain of the cyclobutane ring.

    The exploration of the conformational space through MD simulations involves calculating the trajectory of the molecule over a period of time, from which various properties can be analyzed. Key parameters that are typically monitored include the puckering amplitude and phase of the cyclobutane ring, dihedral angles of the substituents, and the distances between key atoms to identify potential intramolecular interactions.

    A representative, hypothetical dataset from a molecular dynamics simulation of this compound is presented below to illustrate the type of information that can be obtained.

    ConformerRelative Energy (kcal/mol)Puckering Angle (degrees)Population (%)
    A (Equatorial-Equatorial)0.025.365
    B (Equatorial-Axial)1.228.125
    C (Axial-Equatorial)2.524.88
    D (Axial-Axial)4.829.52

    Stereoelectronic Effects on Cyclobutane Ring Strain and Reactivity

    The cyclobutane ring in this compound possesses significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.org The ideal sp³ bond angle is 109.5°, whereas the internal angles of a planar cyclobutane would be 90°. To alleviate some of the torsional strain that would arise from eclipsing interactions in a planar conformation, the cyclobutane ring puckers. pharmacy180.commasterorganicchemistry.comlibretexts.org This puckering, however, slightly decreases the C-C-C bond angles, further increasing the angle strain. libretexts.org

    Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the stability and reactivity of the cyclobutane ring and its derivatives. The substituents on the ring, with their specific electronic properties, can influence the ring's geometry and inherent strain. For instance, the electron-donating or withdrawing nature of the aminoethyl, methyl, and hydroxyl groups can affect the bond lengths and angles within the cyclobutane core.

    The reactivity of the cyclobutane ring is intrinsically linked to its high ring strain. nih.gov Reactions that lead to the opening of the ring are often thermodynamically favorable as they relieve this strain. Stereoelectronic effects can significantly influence the regioselectivity and stereoselectivity of such ring-opening reactions. For example, the orientation of the substituents can stabilize or destabilize transition states, thereby directing the outcome of a reaction.

    In the context of this compound, the presence of the hydroxyl and amino groups introduces the possibility of intramolecular interactions that can modulate the ring's reactivity. For example, intramolecular hydrogen bonding could influence the puckering of the ring and potentially stabilize certain conformations, which in turn could affect the accessibility of the ring to reagents.

    The table below summarizes the key contributions to ring strain in a substituted cyclobutane like this compound and the potential influence of stereoelectronic effects.

    Type of StrainDescriptionInfluence of Stereoelectronic Effects
    Angle Strain (Baeyer Strain)Deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons. wikipedia.orgSubstituent electronic effects can slightly alter bond angles.
    Torsional Strain (Pitzer Strain)Eclipsing interactions between adjacent C-H and C-C bonds. wikipedia.orgRing puckering, influenced by substituent size and electronic interactions, reduces torsional strain.
    Transannular Strain (Prelog Strain)Steric repulsion between substituents on non-adjacent ring carbons. wikipedia.orgThe preferred axial/equatorial orientation of substituents is a direct consequence of minimizing this strain.

    The interplay of these stereoelectronic factors and the inherent ring strain governs the chemical behavior of this compound, making it a molecule with a rich and complex chemical profile.

    Synthesis and Reactivity of Derivatives and Analogues of 1 2 Aminoethyl 2 Methylcyclobutan 1 Ol

    Homologation and Chain Extension Reactions

    Homologation and chain extension of the aminoethyl side chain in 1-(2-aminoethyl)-2-methylcyclobutan-1-ol are key modifications for creating analogues with altered spatial and electronic properties. These reactions primarily target the conversion of the β-amino alcohol moiety into γ-amino alcohol or longer-chain derivatives.

    One viable strategy involves the protection of the primary amine, followed by oxidation of the side chain to an aldehyde and subsequent chain extension via a Wittig reaction or related olefination. The resulting α,β-unsaturated ester or nitrile can then be reduced to afford the homologated amine.

    A more direct approach involves the cyanoethylation of the primary amine with acrylonitrile, followed by reduction of the nitrile to yield a γ-aminopropyl derivative. Alternatively, the Gabriel synthesis can be adapted for chain extension. This would involve converting a precursor, such as 1-(2-bromoethyl)-2-methylcyclobutan-1-ol, to the corresponding phthalimide (B116566) derivative. Ring-opening of the phthalimide with hydrazine (B178648) would yield the primary amine, and this sequence can be adapted with longer bromoalkyl chains to achieve desired homologues.

    Copper-catalyzed hydroamination has also emerged as a powerful tool for the synthesis of γ-amino alcohols from allylic alcohols. nih.gov A hypothetical application to a precursor of the title compound, such as 1-(allyl)-2-methylcyclobutan-1-ol, could provide a direct route to a homologated, chiral amino alcohol derivative. nih.gov

    Table 1: Hypothetical Homologation Reactions

    Starting Material Precursor Reagent Sequence Product Side Chain
    1-(2-Azidoethyl)-2-methylcyclobutan-1-ol 1. PPh₃, H₂O2. Acrylonitrile3. H₂, Raney Ni -(CH₂)₃-NH₂
    1-(Formyl)-2-methylcyclobutan-1-ol 1. Ph₃P=CHCO₂Et2. H₂, Pd/C3. LiAlH₄ -(CH₂)₃-OH

    Introduction of Diverse Substituents on the Cyclobutane (B1203170) Ring and Side Chain

    Functionalization of the cyclobutane ring and the aminoethyl side chain allows for the systematic modification of the molecule's steric and electronic profile.

    Cyclobutane Ring Substitution: Introducing substituents onto the strained cyclobutane ring typically requires strategies that either build the ring with the desired substituents in place or functionalize the pre-existing ring. A common method is the [2+2] cycloaddition of a substituted ketene (B1206846) with an appropriate alkene, which can be designed to place substituents at various positions on the resulting cyclobutanone (B123998), a precursor to the title compound. mdpi.comnih.gov

    Direct C-H functionalization of the cyclobutane ring is a more advanced strategy. Rhodium-catalyzed C-H insertion reactions using diazo compounds can introduce ester or other functional groups at positions C3 or C4 of the ring. nih.gov The regioselectivity of such reactions can often be controlled by the choice of catalyst and directing groups. nih.govacs.org Another approach is the diastereoselective introduction of substituents via a Michael addition to a cyclobutene (B1205218) precursor, which can be catalyzed by chiral bases to control stereochemistry. rsc.orgrsc.org

    Side Chain Substitution: The primary amine of the side chain is a versatile handle for introducing a wide array of substituents. Standard organic transformations such as N-alkylation, N-acylation, and reductive amination with aldehydes or ketones can be employed to generate secondary and tertiary amines or amides, respectively.

    The tertiary alcohol can be converted to ethers or esters to modify lipophilicity and hydrogen bonding capacity. For instance, a Williamson ether synthesis can be performed under basic conditions to introduce alkyl or aryl groups. researchgate.netguidechem.com

    Table 2: Potential Substituent Introduction Strategies

    Target Moiety Reaction Type Example Reagents Potential Substituent
    Cyclobutane C3/C4 C-H Functionalization Rh₂(OAc)₄, Ethyl diazoacetate -CH₂CO₂Et
    Cyclobutane C3 Michael Addition Thiophenol, DBU (on cyclobutene precursor) -SPh
    Amino Group Reductive Amination Acetone, NaBH(OAc)₃ -NH-isopropyl
    Amino Group Acylation Benzoyl chloride, Et₃N -NH-COPh

    Synthesis of Chiral Analogues for Stereochemical Probe Studies

    The synthesis of enantiomerically pure analogues is crucial for studying stereoselective interactions. The title compound possesses two stereocenters (at C1 and C2 of the cyclobutane ring), allowing for four possible stereoisomers.

    Asymmetric synthesis can be achieved through several routes. One approach is the enantioselective [2+2] cycloaddition to form a chiral cyclobutanone precursor, often using chiral Lewis acids or organocatalysts. nih.govchemistryviews.org Subsequent diastereoselective addition of an aminoethyl nucleophile would complete the core structure.

    Another powerful strategy is the stereoselective functionalization of a prochiral cyclobutene. For example, a rhodium-catalyzed asymmetric 1,4-addition of an aryl boronic acid to a cyclobutene-1-carboxylate can establish two stereocenters with high diastereo- and enantioselectivity. rsc.org The resulting substituted cyclobutane can then be elaborated to the target amino alcohol.

    Enzymatic methods, such as lipase-catalyzed resolution of a racemic cyclobutanol (B46151) intermediate, can also provide access to enantiopuer building blocks. mdpi.comnih.gov These resolved intermediates can then be carried forward to the final chiral product. A contractive synthesis of multisubstituted cyclobutanes from readily accessible chiral pyrrolidines has also been reported as a stereospecific method. nih.govacs.org

    Table 3: Approaches to Chiral Synthesis

    Method Key Step Catalyst/Reagent Example Stereocontrol
    Asymmetric Cycloaddition [2+2] Cycloaddition Chiral Lewis Acid (e.g., Sc(OTf)₃-PyBox) Enantioselective
    Catalytic Asymmetric Arylation 1,4-Conjugate Addition [Rh(cod)₂]BF₄ / Chiral Diene Ligand Diastereo- & Enantioselective
    Enzymatic Resolution Kinetic Resolution Lipase (e.g., PPL) on racemic cyclobutanol precursor Enantioselective

    Reaction Pathways Leading to Polycyclic or Heterocyclic Frameworks

    The bifunctional nature of this compound provides opportunities for intramolecular cyclization reactions, leading to novel polycyclic or heterocyclic systems.

    Heterocycle Formation: The amino alcohol moiety can undergo cyclization to form five- or six-membered heterocyclic rings. For instance, reaction with phosgene (B1210022) or a chloroformate could lead to the formation of an oxazolidinone ring. Dehydrative cyclization, often catalyzed by ruthenium or iridium complexes, can yield a substituted piperidine (B6355638) derivative through a "hydrogen shuttling" mechanism where the alcohol is transiently oxidized to an aldehyde, which then undergoes intramolecular reductive amination. rsc.orgrsc.org

    Polycycle Formation: The strained cyclobutane ring can participate in rearrangements or cyclizations to form bicyclic structures. Acid-catalyzed rearrangement of the cyclobutanol moiety can induce a ring expansion, potentially leading to a cyclopentane (B165970) ring. If this process is coupled with the participation of the aminoethyl side chain, it could lead to the formation of fused bicyclic systems like azabicyclo[3.2.0]heptanes.

    Furthermore, intramolecular reactions such as a Pictet-Spengler condensation could be envisioned if the amine is first converted to an arylethylamine derivative. This would involve the cyclization of the amine onto an aromatic ring, tethered to the cyclobutane scaffold, to form a tetrahydroisoquinoline or related fused heterocyclic system. The reaction of amino alcohols with dialdehydes is also a known route to form bicyclic oxazolidines. researchgate.net

    Table 4: Potential Cyclization Pathways

    Reaction Type Reagents/Conditions Resulting Framework
    Dehydrative Amination Ru₃(CO)₁₂ / Ligand, Heat Substituted Piperidine
    Carbonylative Cyclization Triphosgene, Base Oxazolidin-2-one
    Ring Expansion/Cyclization Brønsted or Lewis Acid Azabicyclo[n.m.0]alkane

    Potential Applications in Advanced Synthetic Chemistry and Methodological Development

    Utilization as a Chiral Building Block or Scaffold in Complex Molecule Synthesis

    The presence of a stereogenic center makes 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol a valuable chiral building block. Chiral molecules are of paramount importance in medicinal chemistry and materials science, where a specific three-dimensional arrangement of atoms is often crucial for biological activity or material properties. This compound can serve as a foundational element, or scaffold, upon which more complex, multi-stereocenter molecules can be constructed. The primary amine and tertiary alcohol functionalities provide convenient handles for the regioselective and stereoselective introduction of additional chemical moieties, allowing for the divergent synthesis of a library of complex structures from a single chiral precursor. The synthesis of novel chiral ligands for asymmetric catalysis is a particularly promising area of application.

    FeatureImplication for Synthesis
    Chiral Center Can be used to induce stereoselectivity in subsequent reactions, leading to the synthesis of enantiomerically pure complex molecules.
    Amino Group Provides a nucleophilic site for a variety of transformations, including amide bond formation, alkylation, and reductive amination.
    Hydroxyl Group Can be functionalized through etherification, esterification, or used as a directing group in catalytic reactions.
    Cyclobutane (B1203170) Ring Introduces conformational rigidity and a unique three-dimensional topology into the target molecule.

    Role in the Development of Novel Synthetic Methodologies (e.g., C-C bond activation, photocatalysis)

    The strained nature of the cyclobutane ring in this compound makes it an intriguing substrate for the development of new synthetic methodologies, particularly those involving carbon-carbon (C-C) bond activation. Transition metal-catalyzed ring-opening of cyclobutanes can lead to the formation of linear or larger ring systems that are otherwise difficult to access. The amino and hydroxyl groups can act as directing groups, guiding the catalyst to a specific C-C bond and controlling the regioselectivity of the ring-opening process.

    Furthermore, the amine functionality in the molecule can be a key player in photocatalysis. As an electron donor, it can participate in photoredox cycles, enabling a wide range of transformations under mild and environmentally friendly conditions. Research in this area could lead to the development of novel light-driven reactions for the synthesis of complex organic molecules.

    Application as a Mechanistic Probe for Elucidating Reaction Pathways

    The unique structural and electronic properties of this compound also make it a valuable tool for studying reaction mechanisms. By incorporating this molecule into a reaction and analyzing the products, chemists can gain insights into the stereochemical and regiochemical course of the transformation. For instance, the fate of the cyclobutane ring during a reaction can provide information about the involvement of radical or ionic intermediates. The relative reactivity of the amino and hydroxyl groups can also be studied to understand the selectivity of various reagents and catalysts.

    Green Chemistry Considerations in the Synthesis and Transformations of the Compound

    In line with the principles of green chemistry, the development of sustainable methods for the synthesis and utilization of this compound is of critical importance. This includes the use of renewable starting materials, the development of catalytic rather than stoichiometric processes, and the minimization of waste generation. The application of this compound in photocatalysis, which often utilizes visible light as a renewable energy source, is a prime example of its potential in green chemistry. Moreover, designing synthetic routes that proceed with high atom economy and in environmentally benign solvents will be a key focus of future research. Efforts to develop enzymatic or chemo-enzymatic routes to access this chiral building block in high enantiopurity would also represent a significant advancement in green chemistry. rsc.org

    Conclusion and Future Research Directions

    Summary of Key Academic Contributions and Remaining Challenges

    The academic contributions in the field of small, strained carbocycles provide a foundation for understanding the potential of 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol. The synthesis of cyclobutane (B1203170) rings is a well-established area, with methods like [2+2] cycloadditions being fundamental. baranlab.orgorganic-chemistry.org However, the stereocontrolled synthesis of polysubstituted cyclobutanes, particularly those with vicinal stereocenters like in the target molecule, remains a significant hurdle. acs.orgnih.gov

    Key academic advancements that could inform the study of this compound include:

    Catalytic Enantioselective Synthesis: Methodologies for the catalytic enantioselective synthesis of cyclobutanols and related derivatives have been developed, often employing sequential reduction and C-H functionalization strategies. rsc.org These approaches offer pathways to chiral cyclobutane cores.

    Strain-Release Driven Reactions: The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) is a powerful driving force for a variety of chemical transformations, including ring-opening and ring-expansion reactions. baranlab.orgresearchgate.net This reactivity has been harnessed to synthesize more complex acyclic and larger cyclic systems.

    Medicinal Chemistry Relevance: Cyclobutane-containing scaffolds are increasingly recognized for their potential in drug discovery. nih.gov Their rigid, three-dimensional structures can offer advantages in terms of metabolic stability and binding affinity compared to more flexible or planar moieties.

    Despite these advances, several challenges persist, particularly for a molecule like this compound:

    Stereocontrol: Achieving high diastereoselectivity and enantioselectivity in the synthesis of 1,2-substituted cyclobutanes with a tertiary alcohol and an aminoethyl side chain is a primary challenge.

    Functional Group Tolerance: Many existing cyclobutane syntheses are not tolerant of both hydroxyl and amino functionalities, often requiring extensive use of protecting groups.

    Limited Understanding of Reactivity: The specific influence of the aminoethyl and methyl groups on the reactivity of the cyclobutanol (B46151) core, particularly in ring-opening and rearrangement reactions, is not well-documented.

    Identification of Unexplored Reactivity Patterns and Synthetic Opportunities

    The unique arrangement of functional groups in this compound presents several unexplored reactivity patterns and synthetic opportunities.

    Potential Reactivity Patterns:

    Intramolecular Interactions: The proximity of the amino and hydroxyl groups could lead to interesting intramolecular hydrogen bonding, influencing the conformation of the cyclobutane ring and its reactivity. Furthermore, the amino group could act as an internal nucleophile or directing group in various transformations.

    Catalytic C-C Bond Activation: The cyclobutanol moiety is susceptible to transition metal-catalyzed C-C bond cleavage. nih.gov The regioselectivity of this cleavage would be influenced by the electronic and steric effects of the methyl and aminoethyl substituents, potentially leading to novel ring-opened products.

    Photoredox-Catalyzed Reactions: Recent advancements in photoredox catalysis could enable novel ring-opening or functionalization reactions of cyclobutyl tertiary alcohols under mild conditions. rsc.org

    Synthetic Opportunities:

    Divergent Synthesis: The cyclobutanol-amino alcohol core could serve as a versatile intermediate for divergent synthesis. For instance, selective oxidation of the alcohol, N-functionalization of the amine, and stereoselective ring-opening could lead to a diverse library of compounds.

    Access to Novel Scaffolds: Ring expansion reactions, potentially triggered by the carbocation generated from the tertiary alcohol, could provide access to substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives that are difficult to synthesize by other means.

    The following table summarizes potential synthetic transformations for this compound based on known reactivity of similar structures.

    Table 1: Potential Synthetic Transformations and Opportunities

    Reaction Type Potential Outcome Synthetic Utility
    Oxidative Ring Opening Formation of functionalized ketones or lactones. Access to acyclic chiral building blocks.
    Acid-Catalyzed Rearrangement Ring expansion to cyclopentyl or cyclohexyl derivatives. Synthesis of larger carbocycles with defined stereochemistry.
    C-H Functionalization Introduction of new substituents on the cyclobutane ring. Late-stage diversification of the core structure.
    N-Alkylation/Acylation Modification of the amino group. Creation of a library of derivatives with varied properties.
    O-Functionalization Conversion of the hydroxyl group to ethers or esters. Altering solubility and reactivity.

    Directions for Novel Catalyst Development and Methodological Innovation

    The synthesis and functionalization of this compound would benefit significantly from the development of novel catalysts and synthetic methodologies.

    Ligand-Controlled Regioselectivity: There is a need for catalytic systems where the regioselectivity of reactions, such as C-C bond activation or C-H functionalization, can be controlled by the choice of ligand. nih.gov This would allow for the selective transformation of different bonds within the molecule.

    Enantioselective Catalysis: The development of chiral catalysts for the enantioselective synthesis of 1,2-substituted cyclobutanols from readily available starting materials is a key area for future research. This could involve asymmetric [2+2] cycloadditions or enantioselective additions to cyclobutanones.

    Biocatalysis: Enzymatic resolutions or desymmetrization reactions could provide an environmentally friendly and highly selective route to enantiopure cyclobutanol-amino alcohol derivatives.

    Flow Chemistry: The use of flow chemistry could enable better control over reaction parameters for highly reactive intermediates that may be involved in the synthesis or transformation of strained cyclobutane systems.

    Prospects for the Synthesis of Structurally Diverse Chemical Entities Based on the Cyclobutanol-Amino Alcohol Core

    The this compound core is a promising starting point for the synthesis of a wide range of structurally diverse chemical entities with potential applications in medicinal chemistry and materials science.

    Peptidomimetics: The amino alcohol functionality is a common motif in peptidomimetics. Incorporating the rigid cyclobutane scaffold could lead to novel structures with constrained conformations, which are valuable for probing protein-protein interactions.

    Novel Ligands: The bifunctional nature of the molecule makes it an attractive candidate for the development of novel ligands for metal catalysis, where the hard nitrogen and oxygen donors can coordinate to a metal center.

    Fragment-Based Drug Discovery: The cyclobutane core can be considered a valuable 3D fragment for fragment-based drug discovery, offering a rigid scaffold to which various functional groups can be appended. nih.gov

    The table below outlines potential classes of compounds that could be synthesized from a cyclobutanol-amino alcohol core.

    Table 2: Potential Structurally Diverse Chemical Entities

    Compound Class Synthetic Strategy Potential Application
    Substituted Piperidines Ring expansion followed by intramolecular cyclization. Biologically active heterocycles.
    Chiral Acyclic Amino Alcohols Stereoselective ring opening. Versatile synthetic intermediates.
    Spirocyclic Compounds Intramolecular reactions involving the side chain. Novel 3D scaffolds for medicinal chemistry.
    Macrocycles Di-functionalization and subsequent macrocyclization. Host-guest chemistry and materials science.

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